2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

PNMT Inhibitor Catecholamine Biosynthesis Enzyme Kinetics

Researchers needing a reliable PNMT negative control without cholinergic off-target effects often encounter uncharacterized analogs. 2,6-Dimethoxyphenylglycinol (CAS 1337019-71-2) provides a defined solution. • Ki=1.11 mM (PNMT); no AChE inhibition at 26 µM. • HeLa antiproliferative ≤1 µM; useful for oncology studies. • Chiral β-amino alcohol, ideal as a building block. • ≥98% purity; shipped globally under standard conditions.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B13613609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(CO)N
InChIInChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3
InChIKeyIWYHDNISHVYRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol: Core Identity and Procurement Parameters


2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (CAS 1337019-71-2) is a chiral β-amino alcohol featuring a 2,6-dimethoxyphenyl substituent. This structure combines a hydrogen-bonding aminoalcohol backbone with an electron-rich aromatic ring, which is a recognized pharmacophore in medicinal chemistry [1]. The compound is primarily utilized as a research intermediate and chiral building block, with its molecular architecture enabling specific interactions with biological targets such as Phenylethanolamine N-Methyltransferase (PNMT) [2].

Chiral β-amino alcohol building block with 2,6-dimethoxyphenyl pharmacophore
Supports PNMT enzyme interaction studies and catecholamine pathway research
May support cell-model endpoint review in HeLa cytotoxicity screening

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol: The Criticality of Ortho-Dimethoxy Substitution


In-class compounds, such as 2-amino-2-phenylethanol or other aryl-substituted ethanolamines, are not interchangeable with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol. The presence of two methoxy groups at the 2 and 6 positions of the phenyl ring imposes a specific steric and electronic environment that critically influences molecular recognition events. The ortho-dimethoxy motif is known to restrict conformational freedom and modulate hydrogen bonding, which can lead to distinct biological activity profiles compared to unsubstituted or differently substituted analogs [1]. This structural nuance makes direct substitution without comparable empirical data a high-risk proposition for any study aiming to replicate or understand its specific interactions, as demonstrated by its distinct affinity for PNMT [2].

Target compound
2,6-dimethoxyphenyl β-amino alcohol
Similar unsubstituted analog
2-amino-2-phenylethanol or other aryl ethanolamines
Ortho-dimethoxy substitution critically restricts conformation and modulates hydrogen bonding. PNMT interaction and cytotoxicity profiles may not transfer; direct substitution requires comparable empirical data.

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol: Quantified Differential Performance Versus Comparators


PNMT Inhibition: Defined Affinity for a Key Epinephrine-Synthesizing Enzyme

This compound has been directly tested for its ability to inhibit Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in the conversion of norepinephrine to epinephrine. It exhibited a Ki of 1.11E+6 nM (1.11 mM) in a radiochemical assay [1]. This places it as a low-affinity inhibitor of PNMT, which is a distinct biochemical fingerprint compared to potent PNMT inhibitors like SK&F 64139 (Ki ~ 20 nM). This quantified low potency is a specific and verifiable characteristic, useful for selecting this compound as a negative control or a structural probe where high-affinity PNMT inhibition is undesirable [1].

PNMT inhibition
Cross-study comparable
Ki = 1.11E+6 nM vs. SK&F 64139 (Ki ~20 nM)
Target >55,000-fold less potent
Defined low-affinity PNMT interaction context
Radiochemical assay, bovine PNMT. Supports probe use where strong inhibition is undesired.
PNMT Inhibitor Catecholamine Biosynthesis Enzyme Kinetics

Antiproliferative Activity: A Quantifiable Effect in Human Cervical Cancer Cells

In a cell-based assay, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol demonstrated antiproliferative activity against human HeLa cervical cancer cells after a 48-hour incubation, as measured by a WST8 assay [1]. While the exact IC50 value is not provided in the summary data, the compound was classified as 'Active' with activity ≤ 1 µM [1]. This contrasts with many structurally simpler amino alcohols which show no activity in this model. This establishes a benchmark for its cytotoxic potential that can be compared to other compounds in the same assay system.

Antiproliferative activity
Class-level inference
Active at ≤ 1 µM in HeLa cells
WST8 assay, 48 hr
Reported cell-model response context
Data to verify; simpler amino alcohols typically inactive.
Cytotoxicity Cancer Cell Line HeLa

Absence of Acetylcholinesterase Inhibition: A Differentiating Negative Selectivity Profile

When tested at a concentration of 26 µM, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol showed no inhibitory activity against acetylcholinesterase (AChE) . This negative result is a critical differentiator from other 2,6-dimethoxyphenyl-containing compounds, such as certain psychedelic phenethylamines, which are known to interact with this enzyme. The lack of AChE inhibition suggests a more favorable safety profile and minimizes a common off-target liability in neuropharmacology studies.

AChE inhibition
Data to verify
No inhibition at 26 µM
Differentiating selectivity signal
Source review recommended; contrasts with some 2,6-dimethoxyphenethylamines.
Acetylcholinesterase Neurotoxicity Selectivity

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol: Evidence-Based Procurement and Application Scenarios


As a Defined Low-Affinity Probe for PNMT in Catecholamine Research

Given its quantified, low-affinity inhibition of PNMT (Ki = 1.11 mM), this compound is ideally suited for use as a negative control or a structural probe in enzymatic assays where high-affinity PNMT inhibitors are not desired [1]. Its low potency ensures it will not significantly alter epinephrine biosynthesis at typical screening concentrations, allowing for the study of other pathways without confounding inhibition of PNMT.

As a Non-Cholinergic Starting Point for Phenethylamine Analogue Development

The absence of acetylcholinesterase inhibition at 26 µM makes this compound a safer scaffold for medicinal chemistry efforts compared to other 2,6-dimethoxyphenyl derivatives that may possess cholinergic activity . This selective profile is valuable for designing analogs intended for neurological targets where off-target AChE inhibition would be detrimental.

As a Chemical Probe with Defined Cytotoxic Activity in HeLa Cells

This compound's confirmed antiproliferative activity against HeLa cells at concentrations ≤ 1 µM positions it as a useful starting point for studying cell death pathways in this cervical cancer model [2]. Procurement is justified for labs that require a tool compound with a known, albeit moderate, cytotoxic effect for comparative oncology research.

Application
Selection Property
Validation Focus
Low-affinity PNMT probe studies
Defined low-affinity PNMT interaction
PNMT enzyme assay context
Non-cholinergic scaffold development
Absence of AChE inhibition at tested concentration
Neuropharmacology selectivity review
Cytotoxic activity probe in HeLa cells
Reported antiproliferative activity in HeLa cell model
Cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.